molecular formula C13H9BrO2 B13993652 (4-Bromo-2-hydroxyphenyl)(phenyl)methanone CAS No. 6723-04-2

(4-Bromo-2-hydroxyphenyl)(phenyl)methanone

Cat. No.: B13993652
CAS No.: 6723-04-2
M. Wt: 277.11 g/mol
InChI Key: CLQYOOMZXFSHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-hydroxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a phenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-hydroxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of cyclohexanecarbonyl chloride with o-bromophenol in the presence of aluminum chloride without solvent at 140°C for 1 hour, yielding a 48% product . Another method includes the Fries rearrangement of o-bromophenyl cyclohexanecarboxylate with aluminum chloride without solvent at 100°C for 1 hour, resulting in a 36% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(4-Bromo-2-hydroxyphenyl)(phenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activities. The bromine and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(4-Bromo-2-hydroxyphenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Properties

CAS No.

6723-04-2

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

(4-bromo-2-hydroxyphenyl)-phenylmethanone

InChI

InChI=1S/C13H9BrO2/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,15H

InChI Key

CLQYOOMZXFSHAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.